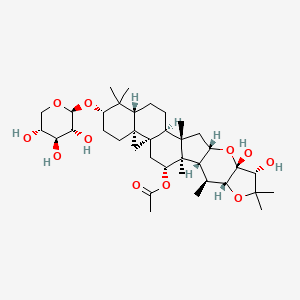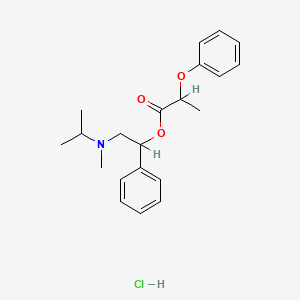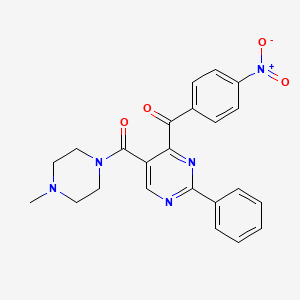
Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a nitrobenzoyl group. This compound is notable for its diverse applications in medicinal chemistry and its potential as a pharmacologically active agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyrimidine moiety, and the attachment of the nitrobenzoyl group. Common synthetic methodologies include:
Buchwald–Hartwig amination:
Aromatic nucleophilic substitution: This reaction is employed to introduce the nitrobenzoyl group.
Reductive amination: This process is used to form the final product by reducing intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties and applications.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gilteritinib: Contains a similar piperazine moiety and is used as a kinase inhibitor.
Brigatinib: Also features a piperazine ring and is used as a receptor modulator.
Uniqueness
Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
116904-25-7 |
|---|---|
Molekularformel |
C23H21N5O4 |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
[5-(4-methylpiperazine-1-carbonyl)-2-phenylpyrimidin-4-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C23H21N5O4/c1-26-11-13-27(14-12-26)23(30)19-15-24-22(17-5-3-2-4-6-17)25-20(19)21(29)16-7-9-18(10-8-16)28(31)32/h2-10,15H,11-14H2,1H3 |
InChI-Schlüssel |
XOKSOPBWRYXLAO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=CN=C(N=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


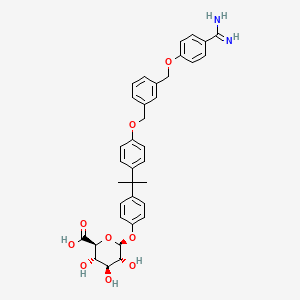
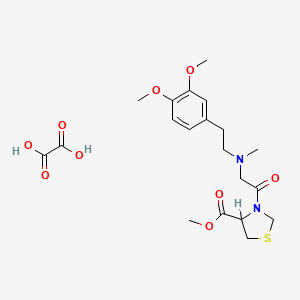


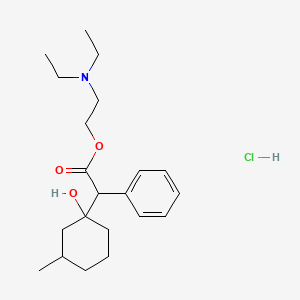
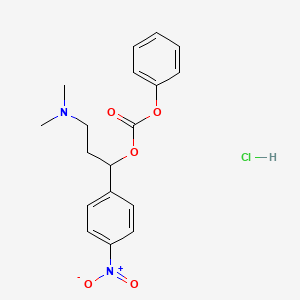


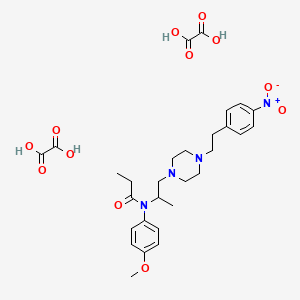


![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
